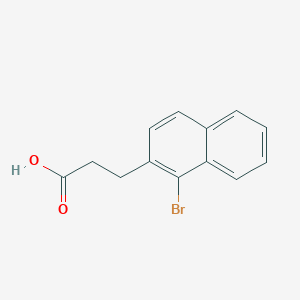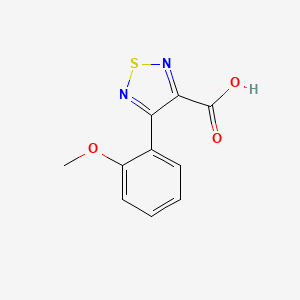
4-(2-methoxyphenoxy)-1-(tetrahydrofuran-3-ylmethyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing precursors like 4-OTBDPS-propiophenone and piperidin-4-ylmethanol. Techniques such as acylation, sulfonation, and substitution reactions are common in these syntheses, aiming to achieve high purity and yield. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in pharmaceuticals, demonstrates the complex steps involved, including optimization for improved yield (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of chemical compounds like 4-(2-methoxyphenoxy)-1-(tetrahydrofuran-3-ylmethyl)piperidine-4-carboxylic acid is crucial for understanding their reactivity and physical properties. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within the molecule, enabling the prediction of chemical behavior and interaction with other molecules. Crystal structure analysis, for instance, reveals the stabilization mechanisms through hydrogen-bonding interactions in structurally related compounds (Wang et al., 2009).
Applications De Recherche Scientifique
Phenolic Acids and Derivatives: Scientific Research Applications
Phenolic acids, such as p-Coumaric acid and its conjugates, have been extensively studied for their bioactivities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. These studies highlight the potential of phenolic acids in developing therapeutics and functional foods due to their health-promoting properties (Pei et al., 2016).
Carboxylic Acids: Biological and Industrial Applications
Research on Chlorogenic Acid (CGA) , a phenolic acid found in green coffee extracts and tea, illustrates its diverse roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and as a central nervous system stimulator. CGA's ability to modulate lipid metabolism and glucose regulation underscores the importance of carboxylic acids in managing metabolic disorders (Naveed et al., 2018).
Syringic Acid and Its Therapeutic Applications
Syringic Acid (SA) , another phenolic compound, is known for its anti-oxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuro and hepatoprotective activities. SA's effectiveness as a free radical scavenger and its role in alleviating oxidative stress markers indicate its potential in biomedical applications and industrial uses, such as bioremediation and photocatalytic ozonation (Srinivasulu et al., 2018).
Propriétés
IUPAC Name |
4-(2-methoxyphenoxy)-1-(oxolan-3-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-15-4-2-3-5-16(15)24-18(17(20)21)7-9-19(10-8-18)12-14-6-11-23-13-14/h2-5,14H,6-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSLKBHKZAGNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)CC3CCOC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)
![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)
![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)



![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
methanone](/img/structure/B5596909.png)
![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)
![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)